molecular formula C15H16N2O3S2 B2376759 6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide CAS No. 1436298-50-8

6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide

Cat. No. B2376759
CAS RN: 1436298-50-8
M. Wt: 336.42
InChI Key: LEPLIOFUDZNOQC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a powder . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study details the synthesis of polysubstituted pyridines, including compounds with methylsulfanyl groups, through methods like nucleophile induced ring transformation. This synthesis approach is significant for preparing various pyridine derivatives for further application in chemical research and development (Pratap et al., 2007).

Applications in Catalysis and Material Science

  • Another research focus is on the synthesis of novel polyamides and poly(amide-imide)s derived from aromatic diamines and dicarboxylic acids. These materials, containing pyridyl moieties, show promise for advanced applications due to their high thermal stability and unique properties. The inclusion of pyridine-based compounds in polymer chains can enhance the materials' chemical resistance and mechanical properties (Saxena et al., 2003; Faghihi & Naghavi, 2008).

Role in Medicinal Chemistry

  • Research into the antimicrobial activity of pyridine derivatives, including those with methylsulfanyl substituents, has been reported. These compounds exhibit significant activity against various microbial strains, indicating their potential use in developing new antimicrobial agents (Bakhite et al., 2004; Al-Omar & Amr, 2010).

Anticancer and Anti-Inflammatory Properties

  • Some studies have also focused on the synthesis of pyrazolopyrimidines derivatives from pyridine precursors for evaluating their anticancer and anti-inflammatory properties. These investigations highlight the potential therapeutic applications of pyridine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

Advanced Chemical Synthesis

  • Innovative synthetic methods for preparing heavily substituted 2-aminopyridines from methylsulfinyl pyridines have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods could enable the preparation of various biologically active molecules and facilitate new reactions in organic chemistry (Teague, 2008).

properties

IUPAC Name

6-methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-21-14-8-7-13(11-16-14)15(18)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPLIOFUDZNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)NS(=O)(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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